Isotopic Mass Differentiation for LC-MS/MS Internal Standardization
SAG-d3 retains identical Smoothened receptor pharmacology to non-deuterated SAG, with a reported equilibrium dissociation constant (KD) of 59 nM for Smo binding and an EC50 of approximately 3 nM for Hedgehog pathway activation in NIH 3T3-derived Shh-LIGHT2 reporter cells [1]. The introduction of three deuterium atoms at the N-methyl position increases the molecular mass from 490.1 g/mol (SAG) to 493.1 g/mol (SAG-d3), a Δm of +3 Da that permits baseline mass spectrometric separation while preserving co-elution in reversed-phase LC . This mass offset is sufficient to avoid isotopic cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, enabling SAG-d3 to function as a true surrogate internal standard for the quantitation of SAG in plasma, tissue homogenates, and cell lysates [2].
| Evidence Dimension | Molecular mass (monoisotopic) and receptor binding affinity |
|---|---|
| Target Compound Data | MW = 493.1 g/mol; KD (Smo) = 59 nM; EC50 (Hedgehog activation) = ~3 nM |
| Comparator Or Baseline | Non-deuterated SAG (CAS 912545-86-9): MW = 490.1 g/mol; KD (Smo) = 59 nM; EC50 = ~3 nM |
| Quantified Difference | ΔMW = +3 Da; ΔKD = 0 nM (pharmacologically indistinguishable within experimental error) |
| Conditions | Smo binding assay using radioligand displacement; Hedgehog pathway activation measured in Shh-LIGHT2 stable reporter cell line derived from NIH 3T3 fibroblasts |
Why This Matters
For procurement, this evidence confirms that SAG-d3 can be substituted for SAG in all pharmacological assays while providing the requisite mass offset for interference-free quantitative bioanalysis — a dual utility not achievable with non-labeled SAG or structurally distinct Smo agonists.
- [1] Chen JK, Taipale J, Young KE, et al. Small molecule modulation of Smoothened activity. Proc Natl Acad Sci U S A. 2002;99(22):14071-14076. View Source
- [2] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
